Cas no 183208-70-0 (4-Azido-?1-?(trimethylsilyl)?-1-butyne-A4496)

4-Azido-?1-?(trimethylsilyl)?-1-butyne-A4496 Chemical and Physical Properties
Names and Identifiers
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- 4-Azido-?1-?(trimethylsilyl)?-1-butyne-A4496
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4-Azido-?1-?(trimethylsilyl)?-1-butyne-A4496 Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
1PlusChem | 1P019GNG-1g |
4-Azido-1-(trimethylsilyl)-1-butyne-A4496 |
183208-70-0 | 95-97% | 1g |
$195.00 | 2024-06-18 | |
1PlusChem | 1P019GNG-250mg |
4-Azido-1-(trimethylsilyl)-1-butyne-A4496 |
183208-70-0 | 95-97% | 250mg |
$115.00 | 2024-06-18 |
4-Azido-?1-?(trimethylsilyl)?-1-butyne-A4496 Related Literature
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Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214
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B. Franke,J. S. Mylne,K. J. Rosengren Nat. Prod. Rep., 2018,35, 137-146
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Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
Additional information on 4-Azido-?1-?(trimethylsilyl)?-1-butyne-A4496
4-Azido-1-(trimethylsilyl)-1-butyne (CAS 183208-70-0): A Versatile Building Block in Click Chemistry and Beyond
In the rapidly evolving field of synthetic chemistry, 4-Azido-1-(trimethylsilyl)-1-butyne (CAS 183208-70-0) has emerged as a crucial compound with wide-ranging applications. Known commercially as A4496, this specialty chemical combines the reactivity of an azide group with the unique properties of a trimethylsilyl-protected alkyne, making it particularly valuable in click chemistry applications and material science.
The molecular structure of 4-Azido-1-(trimethylsilyl)-1-butyne features two highly reactive functional groups: the azido group (-N3) at one end and the trimethylsilyl-protected alkyne at the other. This dual functionality allows the compound to participate in various Huisgen cycloaddition reactions, particularly the copper-catalyzed azide-alkyne cycloaddition (CuAAC), which has become a cornerstone of modern bioconjugation techniques.
Recent research trends highlight the growing importance of 4-Azido-1-(trimethylsilyl)-1-butyne in pharmaceutical development. Scientists are increasingly using this compound as a molecular linker in drug discovery, particularly for creating antibody-drug conjugates (ADCs) and other targeted therapies. The trimethylsilyl group provides stability during storage and handling while being readily removed under mild conditions when needed for subsequent reactions.
In material science applications, A4496 serves as a valuable precursor for creating functionalized surfaces and polymers. Researchers have successfully employed this compound to modify nanoparticle surfaces, create self-assembled monolayers, and develop novel conductive polymers. The ability to precisely control the introduction of azide and alkyne groups makes 4-Azido-1-(trimethylsilyl)-1-butyne particularly useful in these applications.
The synthesis and handling of 4-Azido-1-(trimethylsilyl)-1-butyne require specialized knowledge due to the compound's reactivity. Proper storage conditions typically involve protection from moisture and light at controlled temperatures. When working with this material, chemists must consider the stability of both the azide functionality and the silyl protecting group under various reaction conditions.
Market analysis indicates growing demand for 4-Azido-1-(trimethylsilyl)-1-butyne across multiple industries. The compound's unique combination of properties makes it particularly valuable in biotechnology applications, where precise molecular conjugation is required. Additionally, the electronics industry has shown increasing interest in this material for surface modification of semiconductor devices and creation of specialized coatings.
Quality control parameters for A4496 typically include purity assessment by GC or HPLC, verification of functional group integrity through spectroscopic methods (IR, NMR), and moisture content analysis. Reputable suppliers provide comprehensive analytical data and certificates of analysis to ensure researchers receive material meeting their specific application requirements.
Future research directions for 4-Azido-1-(trimethylsilyl)-1-butyne include exploration of its potential in bioorthogonal chemistry and development of new synthetic methodologies. The compound's versatility continues to attract attention from academic and industrial researchers alike, with recent publications demonstrating innovative applications in protein labeling and polymer chemistry.
For researchers considering 4-Azido-1-(trimethylsilyl)-1-butyne for their projects, several factors should be evaluated. The compound's reactivity profile must be matched to the intended application, with particular attention to the stability requirements of both the azide and protected alkyne groups. Additionally, the choice of synthetic route or commercial source can significantly impact the success of downstream applications.
Environmental and safety considerations for handling A4496 follow standard laboratory protocols for reactive compounds. While not classified as hazardous under normal conditions, proper personal protective equipment and ventilation are recommended when working with this material. The trimethylsilyl group offers advantages in this regard by providing additional stability compared to unprotected analogs.
The commercial availability of 4-Azido-1-(trimethylsilyl)-1-butyne has improved significantly in recent years, with multiple specialty chemical suppliers now offering this compound in various quantities. Researchers can typically obtain samples ranging from milligram quantities for initial testing to kilogram scales for production applications, with pricing structures reflecting the compound's purity and packaging specifications.
In conclusion, 4-Azido-1-(trimethylsilyl)-1-butyne (CAS 183208-70-0) represents a valuable tool in modern synthetic chemistry. Its unique combination of reactive groups, protected functionality, and versatility continues to drive innovation across multiple scientific disciplines. As research in click chemistry and bioconjugation advances, the importance of this specialized building block is likely to grow further, offering new opportunities for scientific discovery and technological development.
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